molecular formula C20H15BrO7 B3501683 4-acetyl-2-methoxyphenyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate

4-acetyl-2-methoxyphenyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B3501683
M. Wt: 447.2 g/mol
InChI Key: PULIUDUIJJPHKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-acetyl-2-methoxyphenyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-2-methoxyphenyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common route includes:

    Starting Materials: The synthesis begins with 4-acetyl-2-methoxyphenol and 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid.

    Esterification: The carboxylic acid group of 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid is esterified with 4-acetyl-2-methoxyphenol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

    Reaction Conditions: The reaction is typically carried out in an anhydrous solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-2-methoxyphenyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

    Oxidation and Reduction: The acetyl and methoxy groups can be oxidized or reduced under specific conditions.

    Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution: Palladium-catalyzed cross-coupling reactions using reagents like organoboron compounds.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized forms of the acetyl and methoxy groups.

    Reduction: Reduced forms of the acetyl and methoxy groups.

    Hydrolysis: 4-acetyl-2-methoxyphenol and 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid.

Scientific Research Applications

4-acetyl-2-methoxyphenyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Studies: Used in studies to understand its interaction with various biological targets.

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

    Material Science: Explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 4-acetyl-2-methoxyphenyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate exerts its effects involves:

    Molecular Targets: It interacts with enzymes and receptors involved in inflammatory pathways, cancer cell proliferation, and microbial growth.

    Pathways: It may inhibit key enzymes or block receptor sites, leading to reduced inflammation, cancer cell death, or inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 4-acetyl-2-methoxyphenyl 6-chloro-8-methoxy-2-oxo-2H-chromene-3-carboxylate
  • 4-acetyl-2-methoxyphenyl 6-fluoro-8-methoxy-2-oxo-2H-chromene-3-carboxylate
  • 4-acetyl-2-methoxyphenyl 6-iodo-8-methoxy-2-oxo-2H-chromene-3-carboxylate

Uniqueness

The presence of the bromine atom in 4-acetyl-2-methoxyphenyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate makes it unique compared to its chloro, fluoro, and iodo analogs. Bromine’s size and reactivity can influence the compound’s chemical behavior and biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

(4-acetyl-2-methoxyphenyl) 6-bromo-8-methoxy-2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrO7/c1-10(22)11-4-5-15(16(8-11)25-2)27-19(23)14-7-12-6-13(21)9-17(26-3)18(12)28-20(14)24/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULIUDUIJJPHKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-acetyl-2-methoxyphenyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
4-acetyl-2-methoxyphenyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate
Reactant of Route 3
4-acetyl-2-methoxyphenyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate
Reactant of Route 4
Reactant of Route 4
4-acetyl-2-methoxyphenyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate
Reactant of Route 5
Reactant of Route 5
4-acetyl-2-methoxyphenyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate
Reactant of Route 6
Reactant of Route 6
4-acetyl-2-methoxyphenyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.